2-Butenamide, N,N-dimethyl-4-[[2-[[5-[(1Z)-4,4,4-trifluoro-1-(3-fluoro-1H-indazol-5-yl)-2-phenyl-1-buten-1-yl]-2-pyridinyl]oxy]ethyl]amino]-, (2E)-
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Overview
Description
H3B-6545 is a novel selective estrogen receptor covalent antagonist. It has shown promising preclinical activity against both wild-type and mutant estrogen receptor alpha tumors. This compound is particularly significant in the treatment of therapy-resistant breast cancer, where it has demonstrated superiority over standard treatments .
Chemical Reactions Analysis
H3B-6545 undergoes covalent binding reactions, particularly targeting cysteine-530 on the estrogen receptor alpha. This covalent engagement is crucial for its antagonistic activity . The compound exhibits significant preclinical activity with single-digit nanomolar potency in vitro . The major products formed from these reactions are the inactivated forms of both wild-type and mutant estrogen receptor alpha proteins .
Scientific Research Applications
H3B-6545 has a wide range of scientific research applications, particularly in the field of oncology. It is used in the treatment of estrogen receptor-positive, human epidermal growth factor receptor 2 negative advanced breast cancer . The compound has shown high activity in breast cancer models with constitutively active ESR1 mutations and clinical activity in pretreated women with estrogen receptor-positive breast cancer . Additionally, it is being tested in combination with other breast cancer therapies to improve efficacy .
Mechanism of Action
H3B-6545 functions as a selective estrogen receptor covalent antagonist. It inactivates both wild-type and mutant estrogen receptor alpha by irreversibly engaging cysteine-530 . This engagement enforces an antagonist conformation, thereby inhibiting the estrogen receptor alpha pathway . The compound’s mechanism of action involves targeting the estrogen receptor alpha signaling pathway, which is crucial for the growth of a large fraction of breast cancers .
Comparison with Similar Compounds
H3B-6545 is unique in its ability to covalently bind to both wild-type and mutant estrogen receptor alpha, maintaining its potency even in the context of cysteine-530 mutations . Similar compounds include H3B-5942, another covalent estrogen receptor alpha antagonist, and tamoxifen, a selective estrogen receptor modulator . H3B-6545 demonstrates superior activity and potency compared to these compounds, particularly in therapy-resistant breast cancer models .
Properties
Molecular Formula |
C30H29F4N5O2 |
---|---|
Molecular Weight |
567.6 g/mol |
IUPAC Name |
N,N-dimethyl-4-[2-[5-[4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide |
InChI |
InChI=1S/C30H29F4N5O2/c1-39(2)27(40)9-6-14-35-15-16-41-26-13-11-22(19-36-26)28(21-10-12-25-23(17-21)29(31)38-37-25)24(18-30(32,33)34)20-7-4-3-5-8-20/h3-13,17,19,35H,14-16,18H2,1-2H3,(H,37,38) |
InChI Key |
JPFTZIJTXCHJNE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C=CCNCCOC1=NC=C(C=C1)C(=C(CC(F)(F)F)C2=CC=CC=C2)C3=CC4=C(NN=C4C=C3)F |
Origin of Product |
United States |
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